TCS 401

Description

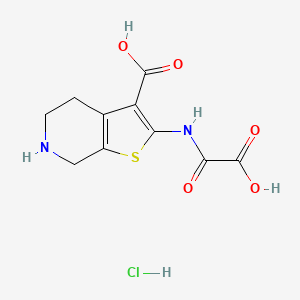

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCAMWQDSYOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TCS 401, a Selective PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in various cellular signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][2][3][4][5]

Introduction to PTP1B and its Role in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate groups from tyrosine residues on various proteins.[1] This dephosphorylation activity acts as a molecular brake, terminating or attenuating signaling cascades initiated by protein tyrosine kinases.[4][6] PTP1B is particularly known for its negative regulation of the insulin and leptin signaling pathways.[1][2] Overactivity or overexpression of PTP1B can lead to insulin resistance and impaired leptin signaling, which are hallmarks of type 2 diabetes and obesity.[1][2] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance these signaling pathways and combat metabolic disorders.[1][2][5]

This compound: A Selective PTP1B Inhibitor

This compound is a selective, small-molecule inhibitor of PTP1B.[7][8][9] Its selectivity is a crucial feature, as the active sites of many protein tyrosine phosphatases are highly conserved, making it challenging to develop specific inhibitors.[2]

Core Mechanism of Action

This compound functions as a competitive inhibitor of PTP1B.[10] It binds to the active site of the enzyme, preventing it from dephosphorylating its natural substrates.[1] This inhibition leads to a sustained state of tyrosine phosphorylation for key signaling proteins, thereby amplifying their downstream effects.

By blocking PTP1B, this compound effectively enhances signaling through multiple pathways:

-

Insulin Signaling: PTP1B normally dephosphorylates the activated insulin receptor (IR) and its substrates (like IRS-1), which dampens the insulin signal.[1][2][6] Inhibition of PTP1B by this compound leads to prolonged phosphorylation of the IR and IRS-1, resulting in enhanced downstream signaling through pathways like PI3K/Akt, which can improve glucose uptake and ameliorate insulin resistance.[1][8]

-

Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[3] By inhibiting PTP1B, this compound promotes sustained JAK2 phosphorylation, thereby enhancing leptin sensitivity.[3]

-

Cell Growth and Proliferation: this compound has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways, which are involved in cell proliferation, differentiation, and migration.[8]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory selectivity and cellular effects of this compound.

Table 1: Inhibitory Selectivity of this compound against Various Protein Tyrosine Phosphatases

| Phosphatase | K_i (μM) |

|---|---|

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | > 2000 |

| PTPα D1 | > 2000 |

| LAR D1D2 | > 2000 |

Data sourced from R&D Systems and APExBIO.[7][9]

Table 2: Cellular Effects of this compound in Retinal Pigment Epithelial (RPE) Cells

| Parameter | This compound Concentration | Observed Effect |

|---|---|---|

| Cell Proliferation | 0.5, 1, 2 μM | Significant increase |

| Cyclin A Expression | 1, 2 μM | Significant increase |

| Cyclin D1 Expression | 1, 2 μM | Significant increase |

| Erk Phosphorylation | 0.5, 1, 2 μM | Significant increase |

| Akt Phosphorylation | 0.5, 1, 2 μM | Significant increase |

Data sourced from MedChemExpress.[8]

Key Experimental Protocols

Detailed methodologies for experiments commonly used to characterize the mechanism of action of PTP1B inhibitors like this compound are provided below.

5.1. In Vitro PTP1B Inhibition Assay (pNPP Substrate)

This assay quantifies the inhibitory effect of a compound on PTP1B enzymatic activity using a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

-

Materials:

-

Recombinant human PTP1B enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.3).

-

p-Nitrophenyl phosphate (pNPP).

-

This compound or other test compounds.

-

96-well microplate.

-

Microplate reader.

-

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PTP1B enzyme to each well containing the different concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.

-

Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

5.2. Western Blot Analysis of Protein Phosphorylation in Cells

This protocol is used to assess the effect of this compound on the phosphorylation state of target proteins within a cellular context.

-

Materials:

-

Cell line of interest (e.g., CHO/hIR cells for insulin receptor studies).

-

Cell culture medium and supplements.

-

This compound.

-

Stimulating ligand (e.g., insulin).

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Seed cells in culture plates and grow to a suitable confluency (e.g., 80-90%).

-

Serum-starve the cells for several hours to reduce basal phosphorylation levels.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate ligand (e.g., insulin at 100 nM) for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

Caption: Workflow for an in vitro PTP1B enzymatic inhibition assay.

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]

- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]

- 10. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Function of TCS 401: An In-depth Technical Guide for Researchers

Core Topic: The Function of TCS 401 in Cells Content Type: An In-depth Technical Guide or Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular function of this compound, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of multiple signaling pathways, and its inhibition by this compound has significant implications for various physiological and pathological processes. This document details the mechanism of action of this compound, its effects on key signaling cascades, and provides relevant quantitative data and experimental protocols for researchers in the field.

Core Mechanism of Action: Selective Inhibition of PTP1B

This compound functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by receptor tyrosine kinases. It achieves this by dephosphorylating specific tyrosine residues on activated receptors and their downstream substrates. The primary and most well-characterized targets of PTP1B are key components of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound effectively enhances and prolongs the signals mediated by these pathways.

Quantitative Data: Potency and Selectivity of this compound

The efficacy and specificity of a small molecule inhibitor are paramount for its utility as a research tool and potential therapeutic agent. This compound exhibits high potency for PTP1B and significant selectivity over other protein tyrosine phosphatases.

| Phosphatase | Ki (μM) |

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | > 2000 |

| PTPα D1 | > 2000 |

| LAR D1D2 | > 2000 |

Table 1: Inhibitory constants (Ki) of this compound for PTP1B and a panel of other protein tyrosine phosphatases. Data demonstrates the high selectivity of this compound for PTP1B.

Impact on Cellular Signaling Pathways

The primary cellular function of this compound is mediated through its potentiation of signaling pathways negatively regulated by PTP1B. The most prominent of these are the insulin and leptin signaling cascades.

The Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis and cell growth. PTP1B acts as a key negative regulator at two critical junctures: the Insulin Receptor (IR) and the Insulin Receptor Substrate 1 (IRS-1). By dephosphorylating these proteins, PTP1B dampens the insulin signal.

Effect of this compound: By inhibiting PTP1B, this compound leads to sustained tyrosine phosphorylation of the Insulin Receptor and IRS-1. This results in enhanced downstream signaling through the PI3K/Akt and MAPK/ERK pathways. The potentiation of the PI3K/Akt pathway is particularly significant as it promotes glucose uptake and glycogen synthesis.

The Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite. The leptin receptor signals through the JAK-STAT pathway. PTP1B negatively regulates this pathway by dephosphorylating Janus Kinase 2 (JAK2).

Effect of this compound: Inhibition of PTP1B by this compound leads to increased phosphorylation and activation of JAK2. This, in turn, enhances the phosphorylation and nuclear translocation of STAT3, leading to the transcription of genes involved in satiety and energy expenditure.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular function of this compound.

In Vitro PTP1B Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on PTP1B activity using a colorimetric substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of various concentrations of this compound or DMSO (vehicle control).

-

Add 88 µL of assay buffer containing recombinant PTP1B (final concentration ~10 nM) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

Calculate the rate of pNPP hydrolysis. The percentage of inhibition is determined relative to the vehicle control.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of PTP1B substrates, such as the Insulin Receptor, Akt, and ERK, in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

-

This compound

-

Insulin

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve cells overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Cell line of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Crystal Violet stain

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the Transwell plate.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate for a period appropriate for the cell type (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of PTP1B in cellular signaling. Its high potency and selectivity make it an ideal probe for investigating the physiological and pathophysiological consequences of PTP1B inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted functions of this compound in various cellular contexts. Further investigation into the effects of this compound in different cell types and disease models will continue to expand our understanding of PTP1B-mediated signaling and its potential as a therapeutic target.

References

The Role of TCS 401 in the Insulin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its critical role in modulating the insulin signaling pathway. This document outlines the mechanism of action of this compound, presents its biochemical activity, and provides detailed experimental protocols for its characterization.

Introduction to PTP1B and its Role in Insulin Signaling

The insulin signaling pathway is a complex and tightly regulated cascade essential for maintaining glucose homeostasis. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[1][2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Therefore, inhibition of PTP1B presents a promising therapeutic strategy for enhancing insulin sensitivity.

This compound: A Selective PTP1B Inhibitor

This compound is a potent and selective, non-peptide, competitive inhibitor of PTP1B.[3][4][5][6] Its inhibitory action on PTP1B leads to a sustained phosphorylation state of the insulin receptor and its substrates, thereby amplifying the downstream insulin signal.

Mechanism of Action of this compound

This compound enhances insulin signaling by directly inhibiting the enzymatic activity of PTP1B. By binding to the active site of PTP1B, this compound prevents the dephosphorylation of key signaling molecules, leading to prolonged activation of the insulin signaling cascade.[1] This potentiation of insulin signaling is expected to improve glucose uptake and utilization in insulin-responsive tissues.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against PTP1B and its selectivity over other protein tyrosine phosphatases.

| Phosphatase | Ki (μM) | Reference |

| PTP1B | 0.29 | [3][4][5][6] |

| CD45 D1D2 | 59 | [3][4][5] |

| PTPβ | 560 | [3][4][5] |

| PTPε D1 | 1100 | [3][4][5] |

| SHP-1 | > 2000 | [3][4][5] |

| PTPα D1 | > 2000 | [3][4][5] |

| LAR D1D2 | > 2000 | [3][4][5] |

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 80 µL of pre-warmed assay buffer containing recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

-

Immediately measure the absorbance at 405 nm and continue to monitor every 5 minutes for 30 minutes.

-

Calculate the rate of pNPP hydrolysis for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Insulin Receptor and Akt Phosphorylation

This protocol details the procedure to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor and Akt in a suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells).

Materials:

-

3T3-L1 adipocytes or HEK293 cells

-

This compound

-

Insulin

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR β, anti-phospho-Akt (Ser473), anti-Akt

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle for 1 hour.

-

Stimulate cells with insulin (100 nM) for 10-15 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Insulin Tolerance Test in a Diabetic Mouse Model

This protocol describes a general procedure for an insulin tolerance test in a diabetic mouse model (e.g., db/db mice) to evaluate the in vivo efficacy of this compound.

Materials:

-

db/db mice or other suitable diabetic model

-

This compound

-

Insulin (Humulin R)

-

Saline

-

Glucometer and test strips

-

Administration vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Acclimatize mice and divide them into vehicle and this compound treatment groups.

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle orally once daily for a specified period (e.g., 2-4 weeks).

-

For the insulin tolerance test, fast the mice for 4-6 hours.

-

Measure baseline blood glucose from the tail vein (time 0).

-

Administer insulin (0.75-1.0 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-insulin injection.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose.

-

A lower blood glucose nadir and a smaller AUC in the this compound-treated group would indicate improved insulin sensitivity.

Conclusion

This compound is a valuable research tool for investigating the role of PTP1B in insulin signaling and as a potential therapeutic agent for type 2 diabetes and related metabolic disorders. Its high selectivity for PTP1B allows for targeted studies of this key negative regulator of the insulin pathway. The experimental protocols provided in this guide offer a framework for researchers to characterize the biochemical and cellular effects of this compound and to explore its therapeutic potential in preclinical models. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to advance its development as a potential treatment for insulin resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]

PTP1B as a Therapeutic Target: A Technical Guide to the Selective Inhibitor TCS 401

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for a range of human diseases, most notably type 2 diabetes and obesity.[1][2][3][4][5][6] Overexpression or hyperactivity of PTP1B attenuates insulin and leptin signaling, contributing to insulin resistance and impaired energy homeostasis.[1][4][6][7][8][9] This technical guide provides an in-depth overview of PTP1B's role in disease, the therapeutic rationale for its inhibition, and a detailed examination of TCS 401, a selective PTP1B inhibitor. This document includes a compilation of quantitative data, detailed experimental protocols for evaluating PTP1B inhibitors, and visualizations of key signaling pathways and experimental workflows.

PTP1B: A Key Regulator in Metabolic and Disease Pathways

PTP1B is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating signaling cascades initiated by receptor tyrosine kinases.[2][4] Its primary substrates include the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][4]

By dephosphorylating these key signaling molecules, PTP1B effectively terminates the downstream signals responsible for glucose uptake, glycogen synthesis, and appetite regulation.[1][7][10] Consequently, elevated PTP1B activity is strongly associated with insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[6][8] Beyond metabolic disorders, emerging evidence implicates PTP1B in the pathogenesis of various cancers and neurodegenerative diseases.[7][11][12] The development of potent and selective PTP1B inhibitors, therefore, represents a promising therapeutic strategy for these conditions.[3][12]

This compound: A Selective PTP1B Inhibitor

This compound is a selective, non-competitive inhibitor of PTP1B.[13][14][15][16][17][18] Its selectivity for PTP1B over other protein tyrosine phosphatases is a critical attribute, as off-target inhibition can lead to undesirable side effects. The quantitative data for this compound's inhibitory activity and selectivity are summarized below.

Quantitative Data for this compound

| Parameter | Value | Target | Notes |

| Ki | 0.29 µM | PTP1B | [13][15] |

| Ki | 59 µM | CD45 D1D2 | [15][18] |

| Ki | 560 µM | PTPβ | [15][18] |

| Ki | 1100 µM | PTPε D1 | [15] |

| Ki | > 2000 µM | SHP-1 | [15] |

| Ki | > 2000 µM | PTPα D1 | [15] |

| Ki | > 2000 µM | LAR D1D2 | [15] |

In cellular models, this compound has been shown to promote the proliferation of retinal pigment epithelial (RPE) cells and activate downstream signaling pathways, including the Erk and Akt pathways.[13][17]

Signaling Pathways Regulated by PTP1B

The following diagrams illustrate the central role of PTP1B in modulating the insulin and leptin signaling pathways.

Insulin Signaling Pathway

Figure 1: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

Figure 2: PTP1B attenuates leptin signaling by dephosphorylating JAK2.

Experimental Protocols for PTP1B Inhibitor Evaluation

This section provides detailed methodologies for key experiments to characterize PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (pNPP Substrate)

This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

This compound or other test inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations.

-

Add 88 µL of the assay buffer to each well.

-

Add 5 µL of recombinant PTP1B enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Figure 3: Workflow for the in vitro PTP1B enzymatic assay using pNPP.

Cellular Assay: Insulin-Stimulated Glucose Uptake

This assay evaluates the ability of a PTP1B inhibitor to enhance glucose uptake in an insulin-resistant cell model.

Materials:

-

HepG2 cells (or other suitable cell line)

-

High-glucose DMEM

-

Fetal Bovine Serum (FBS)

-

Insulin

-

PTP1B inhibitor (e.g., this compound)

-

2-NBDG (fluorescent glucose analog)

-

PBS (Phosphate Buffered Saline)

Procedure:

-

Culture HepG2 cells in high-glucose DMEM with 10% FBS.

-

Induce insulin resistance by treating cells with a high concentration of insulin for 24 hours.

-

Treat the insulin-resistant cells with the PTP1B inhibitor at various concentrations for a specified time.

-

Wash the cells with PBS.

-

Incubate the cells with 2-NBDG in glucose-free medium for 30 minutes.

-

Wash the cells with cold PBS to remove excess 2-NBDG.

-

Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence microplate reader.

-

Quantify the increase in glucose uptake relative to untreated controls.

In Vivo Studies: Animal Models of Diabetes and Obesity

To assess the therapeutic potential of PTP1B inhibitors in a physiological context, rodent models of diabetes and obesity are commonly used.

Commonly Used Animal Models:

-

db/db mice: Genetically obese and diabetic due to a mutation in the leptin receptor.

-

ob/ob mice: Genetically obese due to a deficiency in leptin.

-

Diet-induced obese (DIO) mice: Develop obesity and insulin resistance when fed a high-fat diet.

-

Streptozotocin (STZ)-induced diabetic rats: Develop diabetes due to the destruction of pancreatic beta cells.

Typical Experimental Design:

-

Acclimate the animals to the housing conditions.

-

Divide the animals into control and treatment groups.

-

Administer the PTP1B inhibitor (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.

-

Monitor key metabolic parameters throughout the study, including:

-

Body weight

-

Food and water intake

-

Fasting blood glucose levels

-

Plasma insulin levels

-

-

At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

-

Collect tissues (e.g., liver, muscle, adipose tissue) for further analysis, such as Western blotting to examine the phosphorylation status of key signaling proteins.

Conclusion and Future Directions

PTP1B remains a compelling therapeutic target for metabolic diseases and potentially for cancer and neurodegenerative disorders.[2][7][12] Selective inhibitors like this compound have provided valuable tools for elucidating the physiological roles of PTP1B and for validating its therapeutic potential. The primary challenge in the clinical development of PTP1B inhibitors has been achieving oral bioavailability and cell permeability while maintaining selectivity.[3][19] Future research will likely focus on the development of novel inhibitors with improved pharmacokinetic properties and on exploring tissue-specific inhibition to minimize potential side effects. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this promising area of drug discovery.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 9. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]

- 13. This compound | Phosphatase | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. adooq.com [adooq.com]

- 16. scbt.com [scbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound Inhibitor CAS No. 243967-42-2 - this compound Supplier [karebaybio.com]

- 19. juniperpublishers.com [juniperpublishers.com]

TCS 401: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 401 is a selective, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Due to its role in attenuating these critical metabolic signals, PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and overall metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical selectivity, and demonstrated effects in a metabolic disease model. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in metabolic disease research. It is important to note that while this compound has been characterized in vitro and in ex vivo models relevant to metabolic disease, there is currently no publicly available data on its effects on systemic metabolic parameters (e.g., blood glucose, body weight) in live animal models.

Core Concepts and Mechanism of Action

This compound, with the chemical name 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride, is a small molecule inhibitor that targets the active site of PTP1B. PTP1B exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor (IR) and insulin receptor substrates (IRS), thereby dampening the downstream signaling cascade that leads to glucose uptake and other metabolic effects. By inhibiting PTP1B, this compound effectively "removes the brakes" on the insulin signaling pathway, leading to a potentiation of insulin's effects. This mechanism holds therapeutic promise for overcoming the insulin resistance that characterizes type 2 diabetes.

Quantitative Data: Selectivity and Efficacy

The utility of a PTP1B inhibitor is largely dependent on its selectivity, particularly against other highly homologous protein tyrosine phosphatases. This compound has been demonstrated to be highly selective for PTP1B.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Phosphatase | Ki (μM) |

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | > 2000 |

| PTPα D1 | > 2000 |

| LAR D1D2 | > 2000 |

Data sourced from publicly available supplier information.

In a key study relevant to metabolic disease, this compound was shown to reverse the deficits in dopamine terminal function in the nucleus accumbens of mice fed a high-fat diet (HFD). This is significant as central dopamine signaling is implicated in the rewarding aspects of food intake and is dysregulated in obesity.

Table 2: Ex Vivo Efficacy of this compound in a High-Fat Diet Mouse Model[1]

| Model | Treatment | Measured Parameter | Result |

| Brain slices from HFD mice | This compound (300 nM) + Insulin (500 nM) | Dopamine Reuptake Rate (Vmax) | Restored insulin's potentiation of dopamine reuptake to levels seen in control diet mice. |

| Brain slices from HFD mice | This compound (300 nM) + Insulin (500 nM) | Dopamine Release | Increased dopamine release in response to insulin. |

Signaling Pathways and Experimental Workflows

PTP1B's Role in Insulin Signaling

PTP1B is a critical negative regulator of the insulin signaling pathway. The following diagram illustrates the canonical pathway and the inhibitory action of PTP1B.

Caption: PTP1B dephosphorylates the Insulin Receptor and IRS-1, inhibiting downstream signaling.

Experimental Workflow for Assessing this compound's Effect on Dopamine Reuptake

The workflow below outlines the key steps used to determine the effect of this compound on dopamine signaling in brain slices from high-fat diet-fed mice.[1]

Caption: Workflow for ex vivo analysis of this compound on dopamine dynamics in brain slices.

Detailed Experimental Protocols

Protocol: Assessment of Dopamine Reuptake in Brain Slices via Fast Scan Cyclic Voltammetry[1]

This protocol is adapted from the methodology described by Fordahl et al.

1. Animal Model:

-

Male C57BL/6 mice are placed on a high-fat diet (HFD; 60% kcal from fat) or a control diet for 6 weeks.

-

Prior to the experiment, an intraperitoneal glucose tolerance test (IPGTT) is performed to confirm the insulin-resistant phenotype in the HFD group.

2. Brain Slice Preparation:

-

Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

aCSF composition: 126 mM NaCl, 25 mM NaHCO3, 11 mM D-glucose, 2.5 mM KCl, 2.4 mM CaCl2, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 0.4 mM L-ascorbic acid, pH adjusted to 7.4.

-

Coronal brain slices (300 µm) containing the nucleus accumbens are prepared using a vibratome.

-

Slices are transferred to a chamber with oxygenated (95% O2/5% CO2) aCSF at 32.5 °C and allowed to equilibrate for at least 60 minutes.

3. Fast Scan Cyclic Voltammetry (FSCV):

-

A carbon-fiber microelectrode is placed in the nucleus accumbens core.

-

A triangular waveform is applied to the electrode (e.g., -0.4 V to +1.2 V and back to -0.4 V vs Ag/AgCl, at 400 V/s).

-

Dopamine release is evoked by electrical stimulation (e.g., bipolar stimulating electrode, delivering a single pulse).

-

The resulting current is measured and converted to dopamine concentration. The maximal rate of dopamine reuptake (Vmax) is calculated from the decay phase of the dopamine signal.

4. Pharmacological Manipulation:

-

Establish a stable baseline of evoked dopamine release and reuptake.

-

Bath-apply this compound to the slice at a final concentration of 300 nM and allow it to incubate.

-

Following incubation, apply insulin to the bath at a final concentration of 500 nM.

-

Continue to evoke and measure dopamine release and reuptake to determine the combined effect of this compound and insulin.

5. Data Analysis:

-

Compare the Vmax and peak dopamine concentration before and after the application of this compound and insulin.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed changes.

Protocol: In Vitro PTP1B Enzyme Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds like this compound against purified PTP1B enzyme.

1. Reagents and Materials:

-

Recombinant human PTP1B enzyme.

-

p-Nitrophenyl Phosphate (pNPP) as a substrate.

-

Assay buffer: e.g., 50 mM HEPES, pH 7.3, with 50 µg/mL BSA.

-

This compound stock solution (e.g., in DMSO).

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 405 nm.

2. Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted this compound (or DMSO for control), and the PTP1B enzyme (e.g., final concentration 0.05 µM).

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the pNPP substrate (e.g., final concentration 10 mM).

-

Immediately begin monitoring the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol. Readings are typically taken every 10-30 seconds for 5-10 minutes.

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound), followed by analysis using methods such as Lineweaver-Burk plots.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of PTP1B with demonstrated efficacy in an ex vivo model of diet-induced neurological insulin resistance. Its ability to restore insulin sensitivity in dopamine terminals highlights its potential as a research tool for investigating the complex interplay between central and peripheral metabolic regulation.

The primary gap in the current understanding of this compound is the lack of in vivo data on its effects on systemic metabolic parameters. Future research should prioritize studies involving the administration of this compound to animal models of obesity and type 2 diabetes to assess its impact on:

-

Body weight and composition

-

Glucose tolerance and insulin sensitivity (via GTT and ITT)

-

Food intake and energy expenditure

-

Pharmacokinetics and bioavailability

Such studies are essential to validate the therapeutic potential of this compound and to bridge the gap between its well-defined biochemical activity and its potential as a lead compound for the treatment of metabolic diseases.

References

Investigating Oncogenic Pathways with TCS 401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), as a tool to investigate oncogenic signaling pathways. PTP1B has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in the development and progression of several cancers.[1][2][3][4][5] this compound offers a potent and selective means to probe the function of PTP1B in cancer biology, aiding in the elucidation of signaling cascades and the identification of potential therapeutic strategies.

Introduction to PTP1B in Oncology

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating signaling pathways initiated by receptor tyrosine kinases (RTKs).[4] Historically viewed as a tumor suppressor due to its negative regulation of growth factor signaling, recent evidence has unveiled a more complex, context-dependent role for PTP1B in cancer.[1][4] In certain malignancies, such as HER2-positive breast cancer and non-small cell lung cancer, PTP1B can paradoxically function as a tumor promoter by modulating key oncogenic pathways.[2][4][5] This dual functionality makes PTP1B an intriguing target for cancer research and therapeutic development.[1][6]

This compound is a selective, non-peptide, competitive inhibitor of PTP1B.[7][8][9] Its selectivity allows for the specific interrogation of PTP1B's function in complex cellular signaling networks, making it an invaluable tool for researchers.

Oncogenic Signaling Pathways Modulated by PTP1B

PTP1B is strategically positioned to influence multiple oncogenic signaling cascades. Its inhibition by this compound can lead to the hyper-phosphorylation and activation of upstream kinases and their downstream effectors. The primary pathways influenced by PTP1B are the Ras/MAPK and PI3K/Akt pathways.

The Ras/MAPK Pathway

The Ras/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PTP1B has been shown to positively regulate this pathway in some cancer contexts, potentially through the activation of Src.[2] Inhibition of PTP1B with this compound can thus lead to a decrease in the activity of this pathway.

The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling axis that governs cell growth, survival, and metabolism. PTP1B negatively regulates this pathway by dephosphorylating the insulin receptor and its substrates.[2] Therefore, inhibition of PTP1B by this compound is expected to enhance PI3K/Akt signaling, which can have context-dependent effects on cancer cells.[8][10]

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized through various biochemical assays.

| Target | Ki (μM) |

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | > 2000 |

| PTPα D1 | > 2000 |

| LAR D1D2 | > 2000 |

| Table 1: Selectivity profile of this compound against various protein tyrosine phosphatases. Data sourced from R&D Systems and APExBIO.[7][11] |

| Cell Line | Assay | Concentration | Effect |

| RPE | Proliferation | 0.5, 1, 2 µM | Significant increase in proliferation |

| RPE | Western Blot | 0.5, 1, 2 µM | Increased phosphorylation of Erk and Akt |

| Table 2: Effects of this compound on Retinal Pigment Epithelial (RPE) cells. Data sourced from MedchemExpress and TargetMol.[8][10] |

Experimental Protocols

To investigate the role of PTP1B in oncogenic pathways using this compound, a series of in vitro experiments can be performed.

Experimental Workflow

A typical workflow for characterizing the effects of this compound on a cancer cell line is outlined below.

PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PTP1B assay kits.[12][13]

-

Reagent Preparation :

-

Prepare Assay Buffer as per the kit instructions.

-

Dilute the PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.

-

Prepare a 2X solution of the substrate (e.g., p-nitrophenyl phosphate - pNPP) in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure :

-

Add 50 µL of 2X PTP1B enzyme solution to the wells of a 96-well plate.

-

Add the desired concentration of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of 2X substrate solution to each well.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution provided in the kit.

-

Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol).

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT)

This is a general protocol for assessing cell viability and proliferation.[14][15]

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment :

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

-

MTT Addition :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

-

-

Solubilization :

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement :

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value if a dose-dependent inhibition is observed.

-

Western Blot for Phosphorylated Proteins

This protocol outlines the detection of changes in protein phosphorylation.[16]

-

Cell Treatment and Lysis :

-

Culture and treat cells with this compound as described above.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection :

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis :

-

Quantify band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a powerful chemical probe for dissecting the multifaceted role of PTP1B in oncogenic signaling. Its selectivity allows for a targeted investigation of how PTP1B influences key pathways such as the Ras/MAPK and PI3K/Akt cascades. By employing the experimental approaches detailed in this guide, researchers can further unravel the complex functions of PTP1B in different cancer contexts, potentially paving the way for novel therapeutic interventions.

References

- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. medicalrealities.com [medicalrealities.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]

- 7. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | Phosphatase | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. PTP1B inhibition assay [bio-protocol.org]

- 13. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

TCS 401: A Profile in Selective Inhibition of Protein Tyrosine Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play critical roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on their protein substrates. The dysregulation of PTP activity has been implicated in a multitude of human diseases, including metabolic disorders, cancer, and autoimmune diseases. Consequently, the development of selective PTP inhibitors has become a significant focus of therapeutic research. TCS 401 is a potent and selective, non-peptide, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2] This technical guide provides an in-depth overview of the selectivity profile of this compound against other PTPs, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein tyrosine phosphatases to determine its selectivity. The data, presented as inhibition constants (Ki), clearly demonstrate a high degree of selectivity for PTP1B over other related phosphatases.

| Protein Tyrosine Phosphatase (PTP) | Inhibition Constant (Ki) in µM |

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | > 2000 |

| PTPα D1 | > 2000 |

| LAR D1D2 | > 2000 |

Table 1: Selectivity profile of this compound against various protein tyrosine phosphatases. Data sourced from R&D Systems.[3]

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust and reproducible enzymatic assays. Below are detailed methodologies representative of those used in the field for characterizing PTP inhibitors.

General PTP Inhibition Assay using a Chromogenic Substrate (pNPP)

This assay measures the enzymatic activity of PTPs by monitoring the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product.

Materials:

-

Recombinant human PTP enzymes (e.g., PTP1B, CD45, PTPβ, etc.)

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add a fixed amount of the respective PTP enzyme to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes to allow for binding.

-

Initiate the enzymatic reaction by adding a stock solution of pNPP to each well to a final concentration that is typically at or below the Km for the specific PTP.

-

Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader.[4][5]

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Fluorescence Polarization (FP)-Based PTP Inhibition Assay

This is a homogeneous assay format that measures the displacement of a fluorescently labeled probe from the active site of the PTP by a competitive inhibitor.[6][7]

Materials:

-

Recombinant human PTP enzymes

-

This compound

-

A fluorescently labeled, high-affinity PTP inhibitor (fluorescent probe)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 384-well microplate, add the PTP enzyme and the fluorescent probe at fixed concentrations.

-

Add the diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The degree of inhibition is determined by the decrease in the fluorescence polarization signal as the fluorescent probe is displaced by this compound.

-

IC50 values are calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

-

The Ki is determined from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.

Signaling Pathways and the Role of this compound

The high selectivity of this compound for PTP1B makes it a valuable tool for dissecting the specific roles of this phosphatase in cellular signaling.

PTP1B in Insulin and Leptin Signaling

PTP1B is a major negative regulator of both the insulin and leptin signaling pathways.[8][9][10] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[11] Similarly, it dephosphorylates JAK2, a kinase downstream of the leptin receptor, thereby dampening leptin signaling. Inhibition of PTP1B by this compound is expected to enhance both insulin and leptin sensitivity.

Experimental Workflow for Selectivity Profiling

A typical workflow for determining the selectivity profile of a PTP inhibitor like this compound involves a multi-step process, starting from primary screening and progressing to comprehensive selectivity paneling.

Signaling Pathways of Other PTPs in the Selectivity Panel

Understanding the signaling pathways of the other PTPs against which this compound was tested highlights the importance of its selectivity. Off-target inhibition could lead to unintended biological effects.

-

CD45: A receptor-like PTP that is crucial for T-cell and B-cell antigen receptor signaling.[3][12][13][14][15] It dephosphorylates and activates Src-family kinases, thereby playing a pivotal role in the adaptive immune response.

-

PTPβ (PTPRB / VE-PTP): A receptor-type PTP that is predominantly expressed in endothelial cells and is a key regulator of angiogenesis and vascular permeability.[16][17][18][19] It can dephosphorylate and inactivate VEGFR2 and Tie2, two critical receptor tyrosine kinases in vascular development.

-

PTPε (PTPRE): Exists as both a receptor-like and a non-receptor tyrosine phosphatase. It is implicated in the regulation of cell growth, differentiation, and oncogenic signaling, in part through its activation of Src family kinases.

-

SHP-1 (PTPN6): A non-receptor PTP that is highly expressed in hematopoietic cells. It is a key negative regulator of the JAK/STAT signaling pathway, which is downstream of many cytokine receptors.[20][21][22][23][24]

-

PTPα (PTPRA): A receptor-like PTP that is involved in the regulation of integrin signaling, cell adhesion, and migration.[25][26][27][28][29] It activates Src family kinases, leading to the phosphorylation of focal adhesion proteins.

-

LAR (PTPRF): A receptor-type PTP that plays a role in cell-cell and cell-matrix interactions, including the regulation of focal adhesions.[30][31][32][33][34]

Conclusion

This compound is a highly selective inhibitor of PTP1B, demonstrating significantly lower potency against other protein tyrosine phosphatases. This selectivity is crucial for its potential as a therapeutic agent, as it minimizes the likelihood of off-target effects that could arise from the inhibition of other PTPs involved in essential cellular processes. The detailed experimental protocols and an understanding of the distinct signaling pathways modulated by these enzymes provide a solid foundation for further research and development in the field of PTP-targeted therapies.

References

- 1. Structure-based design of a low molecular weight, nonphosphorus, nonpeptide, and highly selective inhibitor of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CD45 functions as a signaling gatekeeper in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An affinity-based fluorescence polarization assay for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Protein Tyrosine Phosphatases in Hypothalamic Insulin and Leptin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. CD45 functions as a signaling gatekeeper in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the role of CD45 in T cell activation? | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. What are PTPRB inhibitors and how do they work? [synapse.patsnap.com]

- 17. PTPRB - Wikipedia [en.wikipedia.org]

- 18. PTPRB protein tyrosine phosphatase receptor type B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Rare genetic variation in PTPRB is associated with central serous chorioretinopathy, varicose veins and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-guided studies of the SHP-1/JAK1 interaction provide new insights into phosphatase catalytic domain substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. The Non-Receptor Protein Tyrosine Phosphatase PTPN6 Mediates a Positive Regulatory Approach From the Interferon Regulatory Factor to the JAK/STAT Pathway in Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oncotarget.com [oncotarget.com]

- 25. PTPα regulates integrin-stimulated FAK autophosphorylation and cytoskeletal rearrangement in cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. portlandpress.com [portlandpress.com]

- 27. Protein tyrosine phosphatases in cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Integrin-induced tyrosine phosphorylation of protein-tyrosine phosphatase-alpha is required for cytoskeletal reorganization and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. PTPRA protein tyrosine phosphatase receptor type A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 30. journals.biologists.com [journals.biologists.com]

- 31. LAR protein tyrosine phosphatase regulates focal adhesions through CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing TCS 401 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture and subsequent protein analysis, and expected outcomes on key signaling pathways.

Introduction to this compound

This compound is a potent and selective, cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates downstream signaling. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity and potentiate the effects of insulin. This makes this compound a valuable tool for studying metabolic diseases, such as type 2 diabetes and obesity, as well as other cellular processes regulated by tyrosine phosphorylation.

The primary application of this compound in a Western blot context is to investigate the phosphorylation status of key proteins in signaling cascades downstream of receptor tyrosine kinases. By inhibiting PTP1B, treatment with this compound is anticipated to lead to an increase in the phosphorylation of proteins such as Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (Erk), which are central nodes in cell survival, proliferation, and metabolic signaling pathways.[2][3]

PTP1B Signaling Pathway and this compound Mechanism of Action

PTP1B acts as a molecular brake on the insulin signaling pathway. Upon insulin binding to its receptor, the receptor autophosphorylates on tyrosine residues, initiating a signaling cascade. PTP1B directly dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus dampening the signal. This compound selectively inhibits the catalytic activity of PTP1B, preventing this dephosphorylation and thereby amplifying the downstream signal. This leads to the enhanced activation of pathways such as the PI3K/Akt and MEK/Erk pathways.

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Data Presentation: Effect of this compound on Akt and Erk Phosphorylation

The following table summarizes quantitative data from a representative Western blot experiment assessing the effect of this compound on the phosphorylation of Akt (at Ser473) and Erk (at Thr202/Tyr204) in retinal pigment epithelial (RPE) cells. Cells were treated with varying concentrations of this compound for 30 minutes. The data is presented as the relative density of the phosphorylated protein normalized to the total protein.

| Treatment | Concentration (µM) | Relative p-Akt/Total Akt Intensity (Fold Change vs. Control) | Relative p-Erk/Total Erk Intensity (Fold Change vs. Control) |

| Control | 0 | 1.00 | 1.00 |

| This compound | 0.5 | 1.85 | 1.62 |

| This compound | 1.0 | 2.45 | 2.15 |

| This compound | 2.0 | 2.80 | 2.55 |

| Data is representative and derived from densitometric analysis of Western blots as reported by Du ZD, et al. (2015). Actual results may vary depending on the cell type and experimental conditions. |

Experimental Protocol: Western Blot Analysis of this compound-Treated Cells

This protocol provides a step-by-step guide for treating cells with this compound and subsequently performing a Western blot to analyze changes in protein phosphorylation.

Caption: Experimental workflow for Western blot analysis following this compound treatment.

Materials and Reagents

-

Cell Line: A suitable cell line expressing PTP1B (e.g., retinal pigment epithelial cells, HepG2, or other insulin-responsive cells).

-

This compound: Prepare a stock solution in DMSO. Note that solutions of this compound may be unstable and should be prepared fresh.

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels: (e.g., 10% acrylamide).

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

-

Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)

-

Rabbit anti-Erk1/2

-

Mouse or Rabbit anti-β-actin (as a loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

Protocol

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, and 2 µM) or vehicle (DMSO) for the specified time (e.g., 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

To analyze the phosphorylation status, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For loading consistency, normalize to a housekeeping protein like β-actin.

-

Troubleshooting and Considerations

-

High Background: Ensure adequate blocking and washing steps. Optimize the concentration of primary and secondary antibodies.

-

Weak or No Signal: Confirm the activity of this compound. Check the protein transfer efficiency. Ensure the primary antibody is specific for the target and the secondary antibody is appropriate.

-

This compound Solubility and Stability: this compound is typically dissolved in DMSO. As solutions may be unstable, it is recommended to prepare them fresh for each experiment.

-

Cell Type Specificity: The optimal concentration of this compound and the magnitude of the response may vary between different cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

-

Antibody Selection: The quality of the antibodies is critical for a successful Western blot. Use antibodies that have been validated for Western blotting and are specific for the phosphorylated and total forms of the proteins of interest.